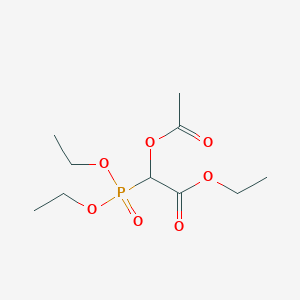
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
概要
説明
Synthesis Analysis
The synthesis of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves intricate chemical processes. While the specific synthesis route for this compound is not directly covered in the literature reviewed, various synthesis techniques for related esters and acetates have been explored. For instance, the process intensification techniques for ethyl acetate production highlight the importance of optimizing reaction conditions to achieve high purity and yield, which can be analogous to synthesizing ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (Patil & Gnanasundaram, 2020).
Molecular Structure Analysis
The molecular structure of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, including its stereochemistry and electronic properties, is crucial for understanding its reactivity and physical properties. Although specific details on the molecular structure analysis of this compound are not available in the reviewed literature, general principles of ester and acetate chemistry, as well as analytical techniques for characterizing similar compounds, can provide valuable insights into its structure and behavior.
Chemical Reactions and Properties
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate's chemical reactions and properties are influenced by its functional groups and molecular structure. For example, esters like ethyl acetate undergo hydrolysis, esterification, and reactions with Grignard reagents, suggesting potential reactivity paths for ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate as well. The comprehensive study of ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle exemplifies the intricate balance of reactions esters can participate in (Santacesaria et al., 2023).
科学的研究の応用
Study of Nucleophilic Ring-Opening and Cyclisation : This compound is used in studying the nucleophilic ring-opening of N-(diethoxyphosphory)aziridines and their acid-mediated cyclisation and dephosphorylation to substituted pyrrolines (Osowska-Pacewicka & Zwierzak, 1998).
Improved Synthesis Process : It has been noted for its improved synthesis process, simplified operation, and reduced production cost (Jing, 2003).
Synthesis of Aromatic α-Keto Ester : This chemical is used in the synthesis of aromatic α-keto ester with aromatics like mono- and polymethylbenzene and anisol (Itoh et al., 1984).
Preparation of N-Substituted Amino(phosphoryl)acetates : It is utilized in the preparation of N-substituted amino(phosphoryl)acetates for research applications (Ferris, Haigh, & Moody, 1996).
Synthesis of α-Divinyl Ketones : The compound plays a role in the synthesis of α-divinyl ketones, which are important intermediates for natural product syntheses (Sakai et al., 1987).
Friedel-Crafts Alkylation of Indoles : It is used in the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds (Tarasenko & Beletskaya, 2016).
Production of α-Fluorophosphonates : It has utility in organic synthesis for producing α-fluorophosphonates with high regio-, diastereo-, and enantio-selectivities (Huang et al., 2014).
Synthesis of α-Methylene Lactones : Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is used for synthesizing various α-methylene lactones, including α-phosphono-iodo and α-seleno lactones (Minami et al., 1990).
Synthesis of 2-[Alkylamino(diethoxyphosphoryl)methyl]acrylic Acid Ethyl Esters : This compound is involved in the first synthesis of these specific esters (Kraiem, Abdullah, & Amri, 2003).
Herbicidal Activities : It has shown good herbicidal activities, with a nearly 4-fold increase in herbicidal potency compared to previously reported activities (Jin et al., 2015).
作用機序
Target of Action
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a complex organic compound with a molecular formula of C10H19O7P It is known to be a useful wittig reagent , which suggests that it may interact with carbonyl compounds in organic synthesis reactions.
Mode of Action
As a Wittig reagent, Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate likely participates in the Wittig reaction, a common method for the synthesis of alkenes from aldehydes or ketones . In this reaction, the Wittig reagent reacts with a carbonyl compound to form a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition to form a four-membered ring oxaphosphetane intermediate. This intermediate can collapse to give the alkene product and a phosphine oxide .
Biochemical Pathways
Given its role as a wittig reagent, it may be involved in various synthetic pathways leading to the formation of alkenes .
Pharmacokinetics
Its physical properties such as boiling point (100°c at 10-3 torr) and solubility (soluble in chloroform, ethyl acetate) suggest that it may have specific adme characteristics .
Result of Action
The primary result of the action of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is the formation of alkenes via the Wittig reaction . This reaction is widely used in organic synthesis for the construction of carbon-carbon double bonds, which are key functional groups in many organic compounds .
Action Environment
The efficacy and stability of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at refrigerator temperatures . .
特性
IUPAC Name |
ethyl 2-acetyloxy-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O7P/c1-5-14-9(12)10(17-8(4)11)18(13,15-6-2)16-7-3/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQNXSICNKWLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC(=O)C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399675 | |
| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate | |
CAS RN |
162246-77-7 | |
| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

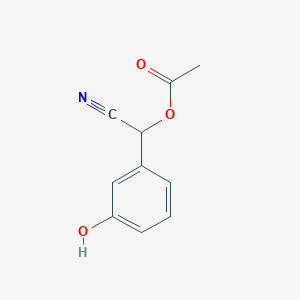
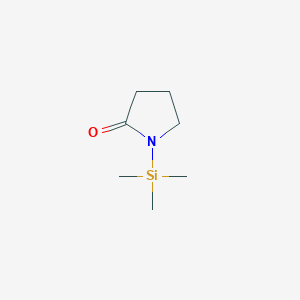
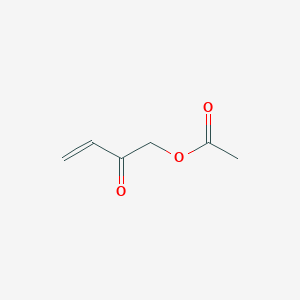


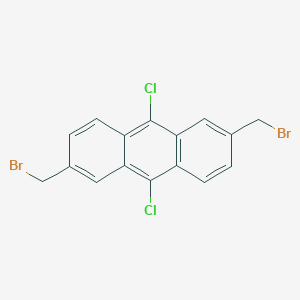

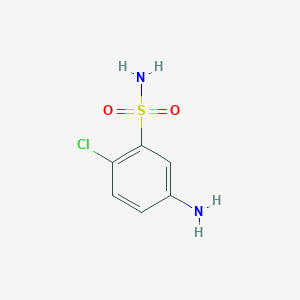


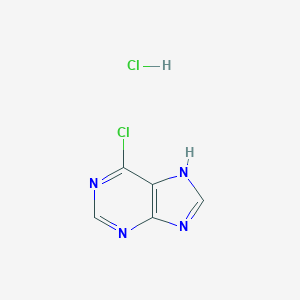

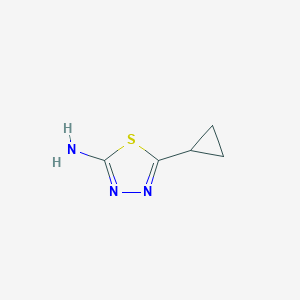
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)